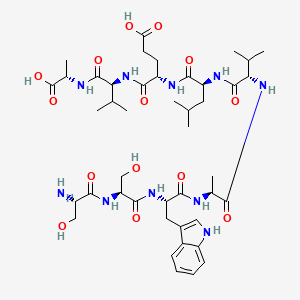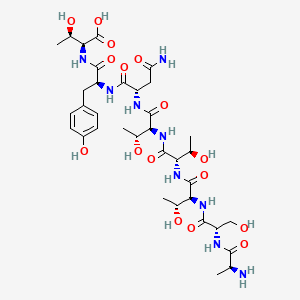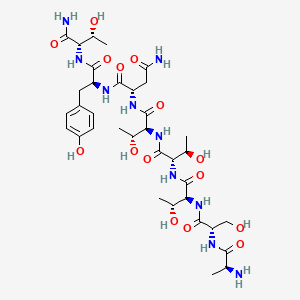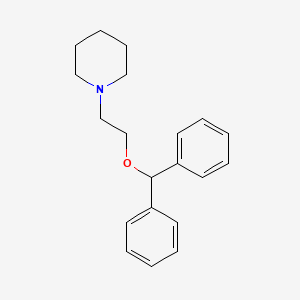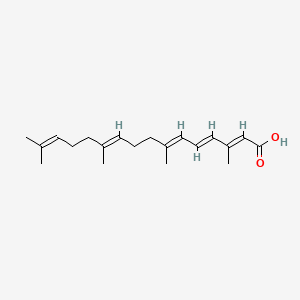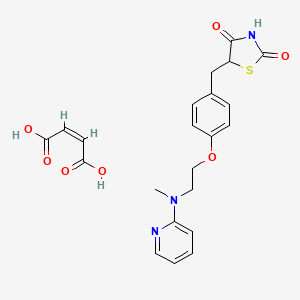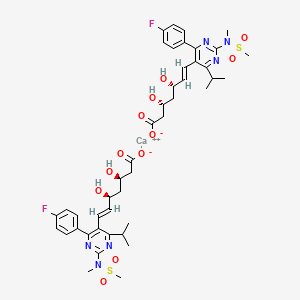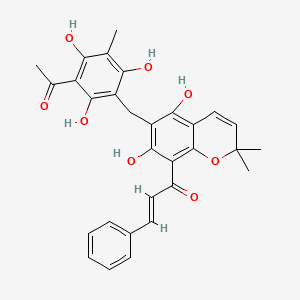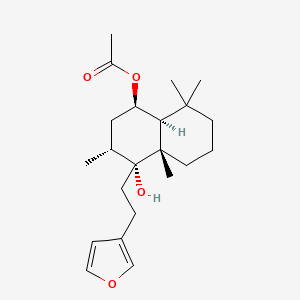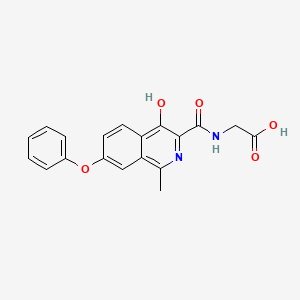
Propiomazine hydrochloride
Übersicht
Beschreibung
Propiomazinhydrochlorid ist ein Phenothiazinderivat, das hauptsächlich als Antihistaminikum und Beruhigungsmittel verwendet wird. Es ist bekannt für seine Fähigkeit, Schlaflosigkeit zu behandeln, Sedierung zu bewirken und Angstzustände vor oder während einer Operation oder anderen Eingriffen zu lindern. Propiomazinhydrochlorid ist strukturell mit Promethazin verwandt und wird medizinisch als Hydrochlorid- und Maleatsalz verabreicht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Propiomazinhydrochlorid kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die Phenothiazinderivate beinhalten. Der Prozess beinhaltet typischerweise die Reaktion von 10-(2-Dimethylaminopropyl)-2-Propionylphenothiazin mit Salzsäure, um das Hydrochloridsalz zu bilden. Die Reaktionsbedingungen umfassen häufig kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktion zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Propiomazinhydrochlorid beinhaltet einen kostengünstigen Prozess, der eine hohe Reinheit gewährleistet und isomere Verunreinigungen minimiert. Der Prozess ist darauf ausgelegt, Propiomazinmaleat mit hoher Reinheit herzustellen, frei von isomeren Verunreinigungen wie Isopropiomazin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propiomazine hydrochloride can be synthesized through a series of chemical reactions involving phenothiazine derivatives. The process typically involves the reaction of 10-(2-dimethylaminopropyl)-2-propionylphenothiazine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves a cost-effective process that ensures high purity and minimizes isomeric impurities. The process is designed to produce propiomazine maleate with high purity, free from isomeric impurities such as isopropiomazine .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Propiomazinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Propiomazinhydrochlorid kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können Propiomazinhydrochlorid in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen innerhalb des Moleküls.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt und können bestimmte Temperaturen, Drücke und Lösungsmittel umfassen .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Propiomazinhydrochlorid, die für verschiedene therapeutische und Forschungszwecke verwendet werden können .
Wissenschaftliche Forschungsanwendungen
Propiomazinhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.
Biologie: Untersucht auf seine Auswirkungen auf biologische Systeme, einschließlich seiner Antihistamin- und Beruhigungsmittelwirkung.
Medizin: Zur Behandlung von Schlaflosigkeit, Angstzuständen und als präoperatives Beruhigungsmittel verwendet. .
Industrie: Wird zur Herstellung von Arzneimitteln und anderen chemischen Produkten eingesetzt.
Wirkmechanismus
Propiomazinhydrochlorid wirkt als Antagonist verschiedener Rezeptoren, darunter Dopaminrezeptoren (D1, D2 und D4), Serotoninrezeptoren (5-HT2A und 5-HT2C), muskarinische Acetylcholinrezeptoren (M1, M2, M3, M4 und M5), Alpha-1-adrenerger Rezeptor und Histamin-H1-Rezeptor. Seine primäre Verwendung als Beruhigungsmittel ist auf seine Antihistaminwirkung zurückzuführen, die den Histamin-H1-Rezeptor blockiert, was zu Sedierung und Schläfrigkeit führt .
Wirkmechanismus
Propiomazine hydrochloride acts as an antagonist of several receptors, including dopamine receptors (D1, D2, and D4), serotonin receptors (5-HT2A and 5-HT2C), muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5), alpha-1 adrenergic receptor, and histamine H1 receptor. Its primary use as a sedative is due to its antihistamine effect, which blocks the histamine H1 receptor, leading to sedation and drowsiness .
Vergleich Mit ähnlichen Verbindungen
Propiomazinhydrochlorid ist strukturell und pharmakologisch ähnlich anderen Phenothiazinderivaten, wie z. B.:
Promethazin: Wird hauptsächlich als Antihistaminikum und Antiemetikum verwendet.
Chlorpromazin: Wird als Antipsychotikum verwendet.
Thioridazin: Ein weiteres Antipsychotikum mit ähnlichen Rezeptorbindungseigenschaften.
Was Propiomazinhydrochlorid auszeichnet, ist sein spezifisches Rezeptorbindungsprofil, das eine einzigartige Balance von Antihistamin- und Beruhigungsmittelwirkungen bietet, ohne signifikante Antipsychotika-Aktivität .
Eigenschaften
IUPAC Name |
1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS.ClH/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20;/h6-12,14H,5,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVNGSMLNPWNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80872383 | |
| Record name | Propiomazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240-15-9 | |
| Record name | Propiomazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiomazine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001240159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propiomazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80872383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPIOMAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BO17YR03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


